molecular formula C19H21ClN2O2 B2925471 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one CAS No. 1119391-88-6

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one

Cat. No.: B2925471
CAS No.: 1119391-88-6
M. Wt: 344.84
InChI Key: ICEPHMLELVXDMW-UHFFFAOYSA-N
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Description

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one is a piperazine derivative featuring a 5-chloro-2-methylphenyl substituent on the piperazine ring and a phenoxy group attached to the ethanone moiety. Piperazine derivatives are widely studied for their pharmacological versatility, often serving as key pharmacophores in antipsychotic, antimicrobial, and anticancer agents . The chloro and methyl groups on the phenyl ring enhance lipophilicity and metabolic stability, while the phenoxy group may influence receptor binding affinity.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-15-7-8-16(20)13-18(15)21-9-11-22(12-10-21)19(23)14-24-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEPHMLELVXDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one, also known by its CAS number 1119391-88-6, is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one is characterized by a piperazine ring substituted with a chloro-methylphenyl group and a phenoxyethanone moiety. This structure is crucial for its biological activity.

PropertyValue
Molecular FormulaC19H21ClN2O2
Molecular Weight344.84 g/mol
CAS Number1119391-88-6

Research indicates that this compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It acts as a selective antagonist at certain serotonin receptors, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has shown potential in modulating dopaminergic pathways, making it relevant for conditions like schizophrenia and depression.

Key Mechanisms:

  • Serotonin Receptor Modulation : Interacts with 5-HT receptors, influencing mood and anxiety levels.
  • Dopamine Pathway Interaction : May affect dopaminergic neurotransmission, impacting psychotic disorders.

Antidepressant and Anxiolytic Effects

In preclinical studies, 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one has demonstrated significant antidepressant-like effects in animal models. These effects are often assessed using the forced swim test (FST) and the tail suspension test (TST), which measure behavioral despair.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to mitigate oxidative stress and inflammation is under investigation.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antidepressant Activity :
    • Objective : To assess the antidepressant-like effects in mice.
    • Findings : Significant reduction in immobility time in FST compared to control groups, indicating enhanced mood elevation.
    • Reference :
  • Neuroprotection Against Oxidative Stress :
    • Objective : To evaluate the neuroprotective effects in vitro.
    • Findings : The compound reduced neuronal cell death induced by oxidative stress markers.
    • Reference :
  • Pharmacokinetics Study :
    • Objective : To determine the absorption, distribution, metabolism, and excretion (ADME) profile.
    • Findings : Favorable pharmacokinetic properties were observed, suggesting good bioavailability.
    • Reference :

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one." However, the available data does provide some basic information about the compound.

Basic Information

  • Name: 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one is the compound's name .
  • Other Names: It is also known as 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenoxyethan-1-one or Ethanone, 1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-phenoxy- .
  • CAS Number: The CAS number is 1119391-88-6 .
  • Molecular Formula: Its molecular formula is C19H21ClN2O2 .
  • Molecular Weight: The molecular weight is 344.84 g/mol .

Related Research
While direct applications for the compound are not listed, some search results mention related compounds or similar structures used in scientific research:

  • GPCR Modulators: Some research explores allosteric modulators of G protein-coupled receptors (GPCRs) for treating central nervous system (CNS) disorders .
  • Anti-bacterial Agents: Research includes the synthesis, characterization, and antibacterial activity of related compounds .
  • Anti-convulsant Activity: Some synthesized compounds have been evaluated for anticonvulsant activity .

Potential Suppliers

  • Key Organics Ltd.: Based in the UK .
  • ABCR: Located in Germany .
  • MENAI: Situated in the UK .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Aromatic Substituents : The 5-chloro-2-methylphenyl group in the target compound likely enhances receptor binding compared to simpler phenyl (e.g., ) or 4-chlorophenyl () analogs. The chloro group increases electronegativity, while the methyl group improves metabolic stability .
  • Ethanone Modifications: Replacing phenoxy with chloroacetyl (as in ) reduces steric hindrance but may decrease selectivity. The phenoxy group in the target compound could confer serotonin receptor affinity, as seen in related piperazine derivatives .

Pharmacological Potential

  • Antimicrobial Properties: Chloroacetyl derivatives (e.g., ) exhibit antifungal and antibacterial effects, though the phenoxy group may shift activity toward CNS targets.

Key Research Findings

Piperazine as a Pharmacophore : Piperazine derivatives are privileged structures in drug design due to their conformational flexibility and ability to interact with diverse receptors .

Role of Chlorine : Chlorine atoms in arylpiperazines (e.g., ) improve blood-brain barrier penetration, critical for CNS drugs.

Salt Formation : Hydrochloride salts (e.g., ) enhance aqueous solubility, a consideration for drug formulation.

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